4-Chloro-3-methylbut-1-yne

Catalog No.
S15979918
CAS No.
63150-17-4
M.F
C5H7Cl
M. Wt
102.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methylbut-1-yne

CAS Number

63150-17-4

Product Name

4-Chloro-3-methylbut-1-yne

IUPAC Name

4-chloro-3-methylbut-1-yne

Molecular Formula

C5H7Cl

Molecular Weight

102.56 g/mol

InChI

InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,5H,4H2,2H3

InChI Key

UTRVPGKFJHDJKE-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C#C

4-Chloro-3-methylbut-1-yne is an organic compound characterized by its alkyne functional group, specifically a terminal alkyne due to the presence of a triple bond between the first and second carbon atoms. The compound features a chlorine atom attached to the fourth carbon and a methyl group on the third carbon of the butyne chain. Its chemical formula is C5H7ClC_5H_7Cl and it has a molecular weight of approximately 118.56 g/mol. This compound is known for its utility in organic synthesis and has garnered attention due to its unique structural characteristics and reactivity.

Typical of alkynes, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.
  • Addition Reactions: It can undergo electrophilic addition reactions, where reagents such as hydrogen halides or water can add across the triple bond.
  • Coupling Reactions: It can participate in coupling reactions with organometallic reagents, leading to the formation of substituted alkynes.

For example, in one study, 4-chloro-3-methylbut-1-yne was used as a reagent in the synthesis of various derivatives through copper-catalyzed coupling reactions .

Several synthesis methods for 4-chloro-3-methylbut-1-yne have been reported:

  • Direct Halogenation: A common method involves the halogenation of 3-methylbutyne using chlorine gas or chlorine-containing reagents. This method typically requires controlled conditions to avoid over-reaction.
  • Alkyne Formation: The compound can also be synthesized through the dehydrohalogenation of appropriate precursors, such as 4-chloro-3-methylbutanol, under basic conditions.
  • Copper-Catalyzed Reactions: As noted in various studies, copper(I) chloride can facilitate reactions involving 4-chloro-3-methylbut-1-yne to form more complex structures .

4-Chloro-3-methylbut-1-yne finds applications primarily in organic synthesis as a building block for more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: It may be used in creating polymers or other materials with specific properties due to its reactive alkyne group.

The compound's unique structure allows for modifications that can enhance biological activity or material properties.

Several compounds share structural similarities with 4-chloro-3-methylbut-1-yne. These include:

Compound NameStructure CharacteristicsUnique Features
3-MethylbutyneTerminal alkyne without chlorineSimpler structure; less reactive
4-Bromo-3-methylbutyneSimilar structure with bromine instead of chlorinePotentially different reactivity profiles
2-Chloro-2-methylpropaneSaturated compound with chlorineNo triple bond; different reactivity
4-Chloro-2-butyneSimilar alkyne structure but different positioningDifferent reactivity due to position

The uniqueness of 4-chloro-3-methylbut-1-yne lies in its specific combination of a terminal alkyne and a chlorine substituent at the fourth carbon position, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds.

XLogP3

1.7

Exact Mass

102.0236279 g/mol

Monoisotopic Mass

102.0236279 g/mol

Heavy Atom Count

6

General Manufacturing Information

1-Butyne, 4-chloro-3-methyl-: INACTIVE

Dates

Last modified: 08-15-2024

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